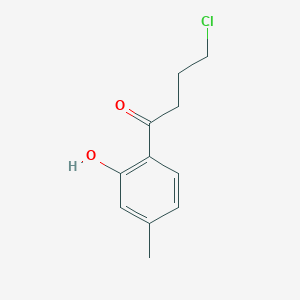
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization. This compound is characterized by its unique structure, which includes a thioxanthone core substituted with dimethyl and propoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and 2-propoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, often involving the use of a Lewis acid catalyst like aluminum chloride.
Oxidation: The final step involves the oxidation of the cyclized product to yield this compound. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one has several scientific research applications:
Photoinitiators: It is widely used as a photoinitiator in the polymerization of monomers to form polymers. This application is crucial in the production of coatings, inks, and adhesives.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is employed in the development of advanced materials with specific optical properties, such as photonic crystals and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. Upon exposure to UV or visible light, the compound undergoes a photochemical reaction, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in monomers and the subsequent propagation of the polymer chain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- 1-Chloro-4-propoxy-9H-thioxanthen-9-one
Uniqueness
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one stands out due to its specific substitution pattern, which imparts unique photophysical properties. The presence of both dimethyl and propoxy groups enhances its solubility and reactivity, making it a more efficient photoinitiator compared to its analogs. Additionally, its ability to generate free radicals under mild conditions makes it a valuable compound in various industrial and research applications.
Eigenschaften
CAS-Nummer |
106221-22-1 |
|---|---|
Molekularformel |
C18H18O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3,4-dimethyl-2-propoxythioxanthen-9-one |
InChI |
InChI=1S/C18H18O2S/c1-4-9-20-15-10-14-17(19)13-7-5-6-8-16(13)21-18(14)12(3)11(15)2/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
SQBMEZSIKMGNRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3S2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


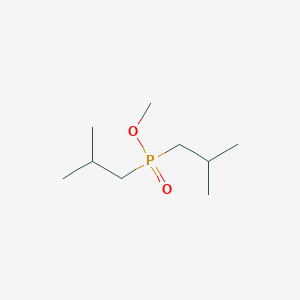
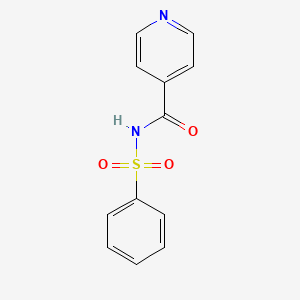

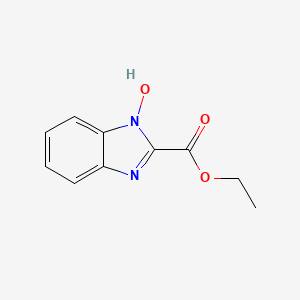


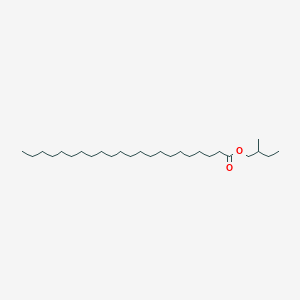
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)


![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)


